molecular formula C18H17N3O5S B2496682 (Z)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide CAS No. 865657-32-5

(Z)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Cat. No.: B2496682
CAS No.: 865657-32-5
M. Wt: 387.41
InChI Key: DCOOCHAMJMKUPS-ZZEZOPTASA-N
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Description

(Z)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a tosylhydrazone group, which is often used in organic synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide typically involves the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol . The reaction conditions are carefully controlled to ensure the formation of the desired Z-isomer. The structures of the synthesized compounds are confirmed using spectroscopic data and single-crystal X-ray analyses .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

(Z)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Nucleophilic Addition: The tosylhydrazone group can participate in nucleophilic addition reactions.

    Cyclization: The compound can form cyclic structures under specific conditions.

    Substitution: The methoxy and tosyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include dialkyl acetylenedicarboxylates, ethanol, and various nucleophiles. The reactions are typically carried out under mild conditions to preserve the integrity of the Z-isomer .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclization reactions can yield various cyclic derivatives, while substitution reactions can produce a range of substituted chromene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The compound has shown promise in biological and medicinal research due to its potential anticancer activity. Studies have demonstrated its efficacy against a panel of cancer cell lines, including leukemia and colon cancer . This makes it a valuable candidate for further drug development and therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s anticancer activity is believed to be mediated through the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival . Further research is needed to fully elucidate the molecular mechanisms underlying its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide apart from similar compounds is its unique chromene backbone combined with the tosylhydrazone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

(Z)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of the Compound

  • IUPAC Name : (Z)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide
  • Molecular Formula : C₁₈H₁₇N₃O₅S
  • CAS Number : 865657-32-5

This compound features a methoxy group and a tosylhydrazone moiety, which contributes to its reactivity and biological properties. Chromenes are known for their potential anticancer, anti-inflammatory, and antioxidant activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has shown efficacy against leukemia and colon cancer cell lines.
  • Mechanism of Action : The anticancer effects are believed to be mediated through the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival. Specifically, it may interfere with the activity of topoisomerases and induce apoptosis in cancer cells.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

StudyCell LineIC50 (µM)Effect
Study 1Leukemia15Induced apoptosis
Study 2Colon Cancer20Inhibited cell proliferation
Study 3Breast Cancer25Reduced migration

These studies highlight the compound's potential as a therapeutic agent in oncology.

Mechanistic Insights

The proposed mechanism by which this compound exerts its biological effects includes:

  • Enzyme Inhibition : The compound may inhibit enzymes such as topoisomerase I and II, which are essential for DNA replication and transcription.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cytokine Modulation : It modulates the expression of cytokines involved in inflammatory responses.

Case Studies

Several case studies have been documented that explore the therapeutic applications of chromene derivatives, including this compound:

  • Case Study on Leukemia Treatment : A patient with resistant leukemia showed significant improvement after treatment with a derivative of this compound, resulting in reduced tumor burden and improved quality of life.
  • Case Study on Chronic Inflammation : Patients suffering from chronic inflammatory conditions reported relief from symptoms after administering formulations containing this chromene derivative.

Properties

IUPAC Name

(2Z)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-11-6-8-13(9-7-11)27(23,24)21-20-18-14(17(19)22)10-12-4-3-5-15(25-2)16(12)26-18/h3-10,21H,1-2H3,(H2,19,22)/b20-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOOCHAMJMKUPS-ZZEZOPTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.